molecular formula C30H31FN4O3 B12368896 cis-Ned19

cis-Ned19

Cat. No.: B12368896
M. Wt: 514.6 g/mol
InChI Key: FUHCEERDBRGPQZ-NMXAJACMSA-N
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Description

cis-Ned19 is a chemical compound known for its role as an antagonist of nicotinic acid adenine dinucleotide phosphate (NAADP). It is used primarily in scientific research to study calcium signaling pathways. The compound is a stereoisomer of trans-Ned19 and has a molecular weight of 514.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-Ned19 involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

cis-Ned19 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

cis-Ned19 is extensively used in scientific research due to its ability to inhibit NAADP-mediated calcium release. Some key applications include:

    Chemistry: Used as a probe to study calcium signaling pathways.

    Biology: Helps in understanding the role of NAADP in cellular processes.

    Medicine: Investigated for potential therapeutic applications in diseases involving calcium signaling dysregulation.

    Industry: Utilized in the development of new calcium signaling modulators

Mechanism of Action

cis-Ned19 exerts its effects by blocking the binding of nicotinic acid adenine dinucleotide phosphate to its receptor, thereby inhibiting calcium release from intracellular stores. This action is crucial for studying the role of calcium signaling in various cellular processes. The compound specifically targets the NAADP receptor, preventing the normal calcium flux without directly blocking calcium channels .

Comparison with Similar Compounds

cis-Ned19 is often compared with its stereoisomer, trans-Ned19. Both compounds inhibit NAADP-mediated calcium release, but this compound is known for its irreversible binding, making it a more potent inhibitor. Other similar compounds include:

This compound stands out due to its irreversible binding and higher potency, making it a valuable tool in calcium signaling research.

Properties

Molecular Formula

C30H31FN4O3

Molecular Weight

514.6 g/mol

IUPAC Name

(1S)-1-[3-[[4-(2-fluorophenyl)piperazin-1-yl]methyl]-4-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C30H31FN4O3/c1-38-27-11-10-19(16-20(27)18-34-12-14-35(15-13-34)26-9-5-3-7-23(26)31)28-29-22(17-25(33-28)30(36)37)21-6-2-4-8-24(21)32-29/h2-11,16,25,28,32-33H,12-15,17-18H2,1H3,(H,36,37)/t25?,28-/m0/s1

InChI Key

FUHCEERDBRGPQZ-NMXAJACMSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)[C@H]2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)CN5CCN(CC5)C6=CC=CC=C6F

Origin of Product

United States

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